1,2-Diazaspiro[2.5]oct-1-en-6-ol
Description
Overview of Spiro Compounds in Organic Chemistry
Spiro compounds are a fascinating class of organic molecules that feature at least two rings connected by a single, common atom. This shared atom, known as the spiro atom, imparts a unique and rigid three-dimensional geometry to the molecule. Unlike fused or bridged ring systems, the planes of the rings in a spiro compound are often perpendicular to each other. This structural rigidity can have a profound impact on the molecule's physical and biological properties.
The synthesis of spirocycles can be a challenging endeavor, often requiring specialized synthetic strategies. beilstein-journals.org These methods include intramolecular cyclizations, rearrangement reactions, and cycloaddition reactions. The unique conformational constraints of spirocyclic frameworks make them valuable scaffolds in medicinal chemistry, as they can present functional groups in precise spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.
The Unique Chemistry of Diazirines and Diaziridines
Diaziridines are three-membered heterocyclic rings containing two nitrogen atoms and one carbon atom. They can be considered strained hydrazines and are typically synthesized from ketones. researchgate.net One of the key features of diaziridines is their configurational stability at the nitrogen atoms due to the high barrier to nitrogen inversion imposed by the ring strain.
Diazirines, the unsaturated counterparts of diaziridines, contain a double bond between the two nitrogen atoms. These highly strained molecules are of particular interest due to their ability to act as precursors to carbenes upon photolysis or thermolysis. nih.gov The extrusion of nitrogen gas (N₂) generates a highly reactive carbene species that can undergo a variety of chemical transformations, including insertions into C-H, N-H, and O-H bonds, as well as cycloadditions. This photoreactivity makes diazirines valuable tools in chemical biology, particularly as photoaffinity labeling agents to study molecular interactions. nih.gov
Structural Significance of the 1,2-Diazaspiro[2.5]octane Core
The synthesis of the 1,2-diazaspiro[2.5]octane core typically starts from cyclohexanone (B45756). The ketone is first converted to the corresponding diaziridine, which can then be oxidized to the diazirine. The stability and reactivity of this spirocyclic system are influenced by the substituents on the cyclohexane (B81311) ring.
Contextualizing 1,2-Diazaspiro[2.5]oct-1-en-6-ol within Spiro-Heterocycles
This compound is a specific derivative of the 1,2-diazaspiro[2.5]octane system. It features a diazirine ring (indicated by the "-en" suffix) and a hydroxyl group (-ol) at the 6-position of the cyclohexane ring. The presence of the hydroxyl group introduces a polar functional group that can participate in hydrogen bonding and serve as a handle for further chemical modifications.
The combination of the photoreactive diazirine group and the functionalizable hydroxyl group makes this compound a potentially valuable building block in the design of photoaffinity probes and other specialized chemical tools. The specific positioning of the hydroxyl group on the cyclohexane ring can also influence the stereochemistry and reactivity of the molecule.
Table of Compounds
| Compound Name | Structure |
| This compound | A spiro compound with a diazirine ring fused to a 6-hydroxycyclohexane ring. |
| Cyclohexanone | A six-membered cyclic ketone. |
| Diaziridine | A three-membered heterocyclic ring with two nitrogen atoms and one carbon atom. |
| Diazirine | An unsaturated three-membered heterocyclic ring with two nitrogen atoms and one carbon atom. |
| 1,2-Diazaspiro[2.5]octane | A spiro compound with a diaziridine ring fused to a cyclohexane ring. |
Interactive Data Table: Plausible Spectroscopic Data for this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-diazaspiro[2.5]oct-1-en-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-1-3-6(4-2-5)7-8-6/h5,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXICOHOKQUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Diazaspiro 2.5 Oct 1 En 6 Ol and Analogues
Approaches to the Diaza-Cyclopropane Moiety
The formation of the three-membered diazirine ring is a critical step in the synthesis of 1,2-diazaspiro[2.5]oct-1-en-6-ol and its analogues.
Formation of the Diazirine Ring
The most common method for constructing the diazirine ring begins with the synthesis of a diaziridine, which is subsequently oxidized. wikipedia.org The oxidation of the diaziridine to the corresponding diazirine can be accomplished using various oxidizing agents, with silver oxide (Ag₂O) or iodine in the presence of triethylamine (B128534) (I₂-Et₃N) being frequently employed. nih.gov
A general representation of this two-step process is shown below: Step 1: Diaziridine Formation Step 2: Oxidation to Diazirine
More recent methodologies have explored the direct, one-pot conversion of certain starting materials to diazirines, bypassing the isolation of the diaziridine intermediate. For instance, a metal-free method using phenyliodonium (B1259483) diacetate (PIDA) and ammonia (B1221849) has been developed for the synthesis of terminal diazirines from unprotected amino acids. organic-chemistry.org
Precursor Chemistry: Ketones and Hydroxylamine (B1172632) Derivatives
The synthesis of the diaziridine precursor typically starts from a ketone. wikipedia.org For this compound, the corresponding ketone would be a substituted cyclohexanone (B45756). The general strategy involves the reaction of the ketone with an aminating agent. arkat-usa.org
One widely used method involves a three-step sequence:
Oximation: The ketone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like pyridine (B92270) to form an oxime. nih.govwikipedia.org
Sulfonylation: The hydroxyl group of the oxime is then converted to a good leaving group by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) to form a tosyl or mesyl oxime. wikipedia.org
Cyclization: Treatment of the resulting sulfonylated oxime with ammonia leads to the formation of the diaziridine ring. wikipedia.orgnih.gov
Alternatively, a more direct approach involves the reaction of a ketone with ammonia in the presence of an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA). arkat-usa.orgwikipedia.orgnih.gov This method can directly yield the diaziridine in a single step.
The following table summarizes the common reagents used in the formation of diaziridines from ketones:
| Step | Reagents | Purpose |
| Oximation | Hydroxylamine hydrochloride, Pyridine | Formation of the oxime from the ketone. |
| Sulfonylation | Tosyl chloride or Mesyl chloride, Base | Activation of the oxime hydroxyl group. |
| Cyclization | Ammonia | Formation of the diaziridine ring. |
| Direct Formation | Hydroxylamine-O-sulfonic acid (HOSA), Ammonia | One-step formation of the diaziridine from the ketone. |
Intramolecular Cyclization Strategies
The final step in the formation of the diaziridine ring from a sulfonylated oxime is an intramolecular cyclization. After the initial reaction with ammonia to form an intermediate, the nitrogen atom attacks the carbon of the former carbonyl group, displacing the tosyl or mesyl group to form the three-membered ring. arkat-usa.org The mechanism involves the formation of an α-aminocarbinol intermediate, which then undergoes dehydration and subsequent reaction with the aminating reagent to form an N-X-aminal that rapidly cyclizes. arkat-usa.org
Construction of the Spiro[2.5]octane Framework
The spiro[2.5]octane framework is characterized by a cyclopropane (B1198618) ring sharing one carbon atom with a cyclohexane (B81311) ring. In the case of this compound, the cyclopropane ring contains two nitrogen atoms (a diazirine), and the cyclohexane ring is functionalized with a hydroxyl group.
Ring-Closing Reactions to Form the Six-Membered Ring
While the primary focus of many synthetic discussions is the formation of the reactive diazirine ring, the construction of the six-membered carbocyclic ring is equally crucial. In many synthetic routes to substituted cyclohexanes, the ring is already pre-formed in the starting material. For the synthesis of this compound, a common starting material would be a derivative of 4-hydroxycyclohexanone.
However, in cases where the six-membered ring is formed during the synthesis, intramolecular reactions are often employed. One such strategy is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated. Another relevant transformation is the intramolecular cyclization of a hydroxy acid to form a lactone, which is a cyclic ester. youtube.com While not directly forming a cyclohexane ring, this illustrates the principle of intramolecular ring closure.
For the specific synthesis of spiro[2.5]octane derivatives, such as spiro[2.5]octane-5,7-dione, Claisen condensation conditions using a suitable base like sodium methoxide (B1231860) can be employed to facilitate the ring closure. google.com
Stereocontrolled Approaches to the Spirocenter
The creation of the spirocyclic carbon framework is a critical step in the synthesis of the target molecule. Achieving stereocontrol at the spiro-quaternary center is often a significant challenge. Methodologies for related spiro[2.5]octane systems typically begin from a pre-formed cyclohexane ring.
A foundational approach involves the cyclopropanation of a methylenecyclohexane (B74748) precursor. While classic Simmons-Smith reactions can achieve this, modern asymmetric variants offer a pathway to enantiomerically enriched products. Another strategy starts with 1,3-cyclohexanedione, which can be converted into a key intermediate, spiro[2.5]oct-5-one, through a multi-step sequence involving Grignard reagents and acid-catalyzed rearrangement. google.com The subsequent conversion of the ketone to the diazirine would complete the core structure.
The synthesis of functionalized spirocyclic diazirines from cyclic ketones has been demonstrated on a multigram scale, providing a library of stereochemically diverse compounds. researchgate.net This general method, starting from a suitably substituted cyclohexanone, represents a plausible route to the diazaspiro[2.5]octane skeleton.
Functional Group Interconversions at the C6 Position
Once the spirocyclic core is established, the introduction and modification of the hydroxyl group at the C6 position of the cyclohexane ring are required.
Directly installing a hydroxyl group onto an unactivated sp³-hybridized carbon, such as the C6 position of a pre-formed spiro[2.5]octane ring, is a challenging transformation.
Enzymatic Hydroxylation: Biocatalysis offers a powerful solution for site-selective C-H hydroxylation. Enzymes, particularly those from the cytochrome P450 family, are known to catalyze the oxyfunctionalization of a wide variety of substrates with high selectivity. acs.org These enzymes use an iron-containing heme cofactor to activate molecular oxygen for insertion into C-H bonds. While specific application to the 1,2-diazaspiro[2.5]octane system is not reported, the broad substrate scope of engineered P450 enzymes suggests this as a highly promising avenue for selectively installing the C6-hydroxyl group. acs.org
Chemical Oxidation: Traditional chemical methods could also be envisioned. If a precursor such as spiro[2.5]oct-5-ene were synthesized, allylic oxidation could install a hydroxyl group at C4 or C7. Isomerization of the double bond, if feasible, could provide access to other positions. Alternatively, radical-based C-H oxidation methodologies, while often difficult to control, could be explored.
The derivatization of a hydroxyl group is a fundamental transformation in organic synthesis, often used to install protecting groups, modify solubility, or introduce new functionalities for further reactions. A variety of reagents are available for this purpose. researchgate.net
The C6-hydroxyl group of this compound could be readily converted into a range of other functional groups. Standard reactions with acyl chlorides or anhydrides would yield esters, while reactions with alkyl or aryl isocyanates would produce carbamates. researchgate.net The use of chloroformates can also be employed to generate carbonate derivatives. nih.gov These transformations are typically high-yielding and allow for significant diversification of the parent alcohol.
| Reagent Class | Product Functional Group | General Reaction Conditions |
|---|---|---|
| Acyl Chlorides / Anhydrides | Ester | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |
| Isocyanates | Carbamate | Often catalyst-free or with mild base/acid catalyst |
| Chloroformates | Carbonate | Base (e.g., Pyridine), Aprotic Solvent |
| Alkyl Halides | Ether | Strong Base (e.g., NaH), Polar Aprotic Solvent (Williamson Ether Synthesis) |
| Sulfonyl Chlorides | Sulfonate Ester | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |
Modern Synthetic Techniques
Recent advances in synthetic methodology offer powerful tools for constructing complex molecules like spirocycles with improved efficiency and safety.
Continuous-flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, better process control, and ease of scalability. nih.gov This technology is particularly well-suited for handling reactive intermediates or hazardous reagents. The synthesis of diazirines, which can be unstable, is a prime candidate for flow chemistry.
Researchers have developed continuous-flow methods for preparing 2H-azirines and diazirines from precursors like oximes or through photochemical generation from diazirine precursors. researchgate.netrsc.org A potential flow process for the target molecule could involve the telescoped synthesis of a cyclohexanone derivative, followed by an in-line amination and oxidation to form the spirocyclic diaziridine, which is then oxidized to the final diazirine. The ability to safely generate and consume reactive intermediates without isolation is a key advantage. nih.gov The total synthesis of complex spirocyclic natural products has been accelerated using flow chemistry, demonstrating the power of this technology. syrris.jp
Homogeneous gold catalysis has become a powerful tool for the synthesis of complex molecular architectures, including spirocycles. bohrium.com Gold catalysts are particularly effective at activating alkynes and allenes toward nucleophilic attack, enabling a wide range of cyclization reactions under mild conditions. rsc.org
The gold-catalyzed spirocyclization of precursors containing both an alkyne and a tethered nucleophile is a common strategy. For instance, gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters has been used to create azaspiro[4.4]nonenone and azaspiro[4.5]decadienone systems through complex cascade reactions. rsc.org Similarly, gold catalysis has been successfully applied to the synthesis of spiro-N,O-ketals and spiroindoline derivatives. nih.govacs.org
A hypothetical gold-catalyzed route to a precursor for this compound could involve an appropriately substituted 1,6-enyne. The gold-catalyzed cyclization would form the six-membered ring and establish the spirocenter, with the resulting product poised for conversion into the diazirine ring. The high functional group tolerance and potential for stereocontrol make gold catalysis a highly attractive modern approach for this target class. bohrium.comrsc.org
| Catalyst Type | Substrate Class | Resulting Spiro-System | Reference |
|---|---|---|---|
| Gold(I) | Alkynyl Amidoalcohols | Spiro-N,O-ketals | nih.gov |
| Gold(I) | 1-Ene-4,9- and 3-Ene-1,7-diyne esters | Azaspiro[4.4]nonenones and Azaspiro[4.5]decadienones | rsc.org |
| Cationic Gold(I) | Indole-tethered Enynes | Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] | acs.org |
| Gold | Diyne Precursors | Spiroketals | bohrium.comrsc.org |
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a versatile and environmentally benign alternative to traditional metal-based catalysis. This approach utilizes small organic molecules to catalyze chemical transformations, often providing high levels of stereoselectivity. In the context of spirocyclic compounds, and specifically analogues of this compound, organocatalysis has enabled the development of elegant and efficient synthetic strategies. These methods often rely on cascade or domino reactions, where multiple bond-forming events occur in a single pot, rapidly building molecular complexity from simple precursors. researchgate.net
Research in this area has demonstrated the utility of various organocatalytic modes of activation. For instance, the use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, is a common strategy. youtube.com These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol.
A notable example of organocatalysis in the synthesis of spirocyclic nitrogen heterocycles involves the use of quinine (B1679958) as a catalyst. nih.gov In a study, quinine was employed to catalyze a cascade reaction between 2-ethylidene 1,3-indandiones and isatylidene-malononitriles. This process proceeds through an unexpected vinylogous Michael addition, followed by an aldol (B89426) cyclization, a 1,2-addition of an alkoxide to a nitrile, and a researchgate.netnih.gov-O-to-N rearrangement. nih.gov The result is the formation of unique spiro-bridged heterocyclic compounds in good to excellent yields and with high diastereoselectivity. nih.gov The reaction conditions for this transformation were optimized, and a gram-scale synthesis was successfully performed, highlighting the practical utility of this organocatalytic method. nih.gov
The development of organocatalytic asymmetric formal [3+3]-cycloadditions has also been a significant advancement in the synthesis of diazaspiro compounds. This strategy has been successfully applied to construct 2,3-diazaspiro[4.5]deca-3,6-dien-1-ones, which are medicinally important scaffolds, with high enantioselectivities and diastereoselectivities. researchgate.net These reactions are often driven by a double sequence of in situ isoaromatization and dearomatization steps. researchgate.net
Furthermore, the application of organocatalysis extends to the synthesis of complex, multifunctionalized spirocyclic systems. For instance, chiral spirocyclic pyrazolone–ferrocene hybrids have been synthesized via organocatalytic methods. rsc.org These complex structures, bearing multiple stereocenters, demonstrate the power of organocatalysis to create structurally diverse and potentially bioactive molecules. rsc.org
The table below summarizes representative findings in the organocatalytic synthesis of analogues of this compound.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Diastereoselectivity |
| Quinine | 2-Ethylidene 1,3-indandione | Isatylidene-malononitrile | Spiro-bridged heterocyclic compound | Good to Excellent | High |
Chemical Reactivity and Mechanistic Studies of 1,2 Diazaspiro 2.5 Oct 1 En 6 Ol
Reactivity of the Diazirine Moiety
The diazirine ring is a high-energy, strained system containing a nitrogen-nitrogen double bond. Its reactivity is characterized by a propensity to undergo reactions that relieve this strain.
Electrophilic and Nucleophilic Additions
Due to the presence of lone pairs on the nitrogen atoms, the diazirine moiety can theoretically react with strong electrophiles. However, such reactions are uncommon and often lead to ring opening. More characteristic is the behavior of diazirines as precursors to carbenes upon extrusion of nitrogen gas, rather than undergoing direct addition reactions that maintain the ring structure. Nucleophilic attack on the diazirine ring is also not a typical reaction pathway.
Ring-Opening Reactions and Rearrangements
The strained diazirine ring is susceptible to opening under thermal or photochemical conditions. This can lead to the formation of a diazo intermediate, which can then undergo further reactions. For 1,2-Diazaspiro[2.5]oct-1-en-6-ol, ring-opening would likely yield a vinyldiazomethane derivative, which could subsequently rearrange or react with other species present in the reaction mixture.
Nitrene Extrusion and Carbene Formation
A hallmark reaction of diazirines is the extrusion of molecular nitrogen (N₂) upon photolysis or thermolysis to generate a carbene. In the case of this compound, this would lead to the formation of a spirocyclic carbene. This highly reactive intermediate can then undergo a variety of subsequent reactions, including intramolecular C-H insertion, rearrangement, or intermolecular reactions with other substrates. The specific outcome would be highly dependent on the reaction conditions and the structure of the carbene.
| Reaction Type | Conditions | Expected Intermediate | Potential Products |
| Photolysis/Thermolysis | UV light or Heat | Spirocyclic carbene | Intramolecular insertion products, rearrangement products |
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group on the cyclohexane (B81311) ring is expected to exhibit typical reactivity for such a functional group.
Oxidation and Reduction Reactions
The secondary alcohol can be oxidized to the corresponding ketone, 1,2-Diazaspiro[2.5]oct-1-en-6-one, using a variety of standard oxidizing agents. Care would need to be taken to select reagents that are compatible with the sensitive diazirine ring. Conversely, while the hydroxyl group is already in a reduced state, the diazirine moiety could potentially be reduced, though this is a less common transformation.
| Transformation | Reagent Class | Expected Product |
| Oxidation | Mild Oxidizing Agents (e.g., PCC, DMP) | 1,2-Diazaspiro[2.5]oct-1-en-6-one |
Stereochemical Aspects and Conformational Analysis
Chirality in Spirocyclic Systems
Spirocyclic compounds can exhibit chirality even in the absence of traditional stereogenic centers. youtube.compitt.edu The spiroatom itself can be a center of chirality if the two rings are appropriately substituted.
In the case of 1,2-Diazaspiro[2.5]oct-1-en-6-ol, the spiro carbon atom is a key determinant of its chirality. This carbon is connected to four different groups within the two ring systems, making it a chiral center. The arrangement of the diazirine ring and the cyclohexane (B81311) ring around this central spiroatom is not superimposable on its mirror image, leading to the existence of two enantiomers. tru.ca
Furthermore, the cyclohexane ring contains a hydroxyl group at the C-6 position. This carbon atom is also a chiral center, as it is bonded to a hydrogen atom, a hydroxyl group, and two different carbon pathways within the ring. The presence of this additional stereocenter means that this compound can exist as a set of diastereomers. The relative configuration of the spiro center and the C-6 hydroxyl group (cis or trans) will define these diastereomeric pairs.
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. wikipedia.orgnih.gov This phenomenon is most commonly observed in substituted biaryl systems but can also occur in other sterically congested molecules. acs.orgnih.gov For an atropisomer to be stable and isolable, the rotational barrier must be sufficiently high. wikipedia.org
In the context of this compound, the potential for atropisomerism is low. The spirocyclic nature of the core structure does not present a single bond with significantly hindered rotation that would lead to stable, isolable atropisomers. The fusion of the two rings at the spirocenter prevents any large-scale rotation that would be analogous to that seen in biaryl atropisomers. Therefore, atropisomerism is not considered a significant stereochemical feature of this particular compound.
Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in organic chemistry. nih.gov Several strategies have been developed to control the stereochemical outcome of reactions leading to such structures. These approaches can be broadly categorized into chiral auxiliary strategies, asymmetric catalysis, and the resolution of racemic mixtures.
A common and effective method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgnih.gov This approach entails the temporary incorporation of a chiral molecule into the substrate, which then directs the stereochemical course of a subsequent reaction. slideshare.net After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor of the cyclohexane ring. For instance, a chiral auxiliary could be used to control the stereoselective addition of a nucleophile to a cyclohexanone (B45756) derivative, thereby establishing the stereochemistry at the C-6 position. Alternatively, a chiral auxiliary could be employed to direct the formation of the spirocyclic junction itself. researchgate.net Evans' oxazolidinones and Corey's oxazaborolidines are examples of widely used chiral auxiliaries that have been successful in a variety of asymmetric transformations. nih.govsigmaaldrich.com
Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. youtube.commdpi.com This method utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. youtube.com Both metal-based and organocatalysts have been extensively developed for a wide range of asymmetric reactions. youtube.com
In the synthesis of this compound, a chiral catalyst could be employed in several key steps. For example, a chiral Lewis acid could catalyze the enantioselective formation of the diazirine ring. sigmaaldrich.com Alternatively, an asymmetric hydrogenation or reduction of a corresponding enone precursor could establish the stereocenter at the C-6 position. The stereocontrolled construction of the spirocyclic core itself can also be achieved using asymmetric catalysis. nih.gov For instance, an intramolecular cyclization reaction catalyzed by a chiral transition metal complex could be envisioned. nih.govresearchgate.net
When an asymmetric synthesis is not feasible or provides low enantioselectivity, the resolution of a racemic mixture can be an effective method to obtain the individual enantiomers. wikipedia.org This can be achieved through several techniques, including classical resolution, chiral chromatography, and kinetic resolution.
Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods such as crystallization or chromatography. pitt.eduwikipedia.org For this compound, which contains a hydroxyl group, esterification with a chiral carboxylic acid could be a viable approach. The resulting diastereomeric esters could then be separated and hydrolyzed to yield the pure enantiomers of the alcohol. Similarly, the basic nitrogen atoms in the diazirine ring could potentially be protonated with a chiral acid to form diastereomeric salts.
Chiral chromatography is a powerful analytical and preparative technique that uses a chiral stationary phase to separate enantiomers. This method is often used for both the determination of enantiomeric excess and for the preparative separation of enantiomers.
Kinetic resolution is another dynamic method where one enantiomer of a racemate reacts faster with a chiral reagent or catalyst than the other, leading to an enrichment of the less reactive enantiomer. rsc.orgacs.org For example, an enzyme-catalyzed acylation could selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. google.com
Conformational Preferences of the 1,2-Diazaspiro[2.5]octane System
Ring Puckering and Substituent Effects on Conformation
The cyclohexane ring in the 1,2-diazaspiro[2.5]octane system is expected to adopt a chair conformation. However, the presence of the spiro-fused diazirine ring can lead to a slight flattening of the chair at the spiro-carbon (C3). The degree of this puckering is influenced by the substituents on both the cyclohexane and diazirine rings.
The introduction of a hydroxyl group at the C6 position of the cyclohexane ring has a profound impact on the conformational equilibrium. The hydroxyl group can occupy either an axial or an equatorial position. In monosubstituted cyclohexanes, the equatorial position is generally favored to minimize 1,3-diaxial interactions. For this compound, the conformational preference would be between the two chair conformers: one with the hydroxyl group in the axial position and the other with the hydroxyl group in the equatorial position.
The relative stability of these conformers is influenced by a combination of steric and electronic factors. While the equatorial conformer is typically more stable due to reduced steric hindrance, the potential for intramolecular interactions in the axial conformer can sometimes shift this equilibrium.
Table 1: Predicted Conformational Preferences of this compound
| Conformer | OH Position | Key Steric Interactions | Predicted Relative Stability |
| Chair A | Axial | 1,3-diaxial interactions with axial hydrogens at C4 and C8 | Less Stable |
| Chair B | Equatorial | Gauche interactions with C5 and C7 | More Stable |
Note: This prediction is based on general principles of conformational analysis of substituted cyclohexanes. The actual energy difference may vary based on solvent and temperature.
Intramolecular Interactions Influencing Conformation
Intramolecular interactions play a crucial role in dictating the preferred conformation of this compound. The most significant of these is the potential for intramolecular hydrogen bonding.
In the conformer where the hydroxyl group is in the axial position, it can potentially form a hydrogen bond with the lone pair of electrons on one of the nitrogen atoms of the diazirine ring. This interaction would involve the formation of a five-membered ring, which can provide additional stabilization to the axial conformer. The strength of this hydrogen bond would depend on the N-H distance and the N-O-H angle.
Conversely, in the equatorial conformer, the hydroxyl group is oriented away from the diazirine ring, precluding the formation of such an intramolecular hydrogen bond. However, it would be more available for intermolecular hydrogen bonding with solvent molecules.
The presence of the double bond in the diazirine ring (1,2-diazaspiro[2.5]oct-1-ene system) introduces further complexity. The sp-hybridized nitrogen atoms have lone pairs that are more exposed compared to a saturated diaziridine ring, which could influence the strength and geometry of any potential intramolecular hydrogen bond.
Table 2: Potential Intramolecular Interactions in this compound Conformers
| Conformer | OH Position | Potential Intramolecular Hydrogen Bonding | Other Intramolecular Interactions |
| Chair A | Axial | Possible between the axial -OH and a diazirine nitrogen | Steric repulsion between the axial -OH and axial hydrogens at C4 and C8. |
| Chair B | Equatorial | Unlikely due to unfavorable distance and orientation | Gauche interactions between the equatorial -OH and the C5 and C7 methylene (B1212753) groups. |
The interplay between the steric preference for the equatorial position and the potential stabilizing effect of an intramolecular hydrogen bond in the axial position makes the conformational analysis of this compound a subject of considerable interest. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, would be invaluable in definitively determining the predominant conformation and quantifying the energetic parameters of these intramolecular interactions. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of "1,2-Diazaspiro[2.5]oct-1-en-6-ol". A combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the intricate network of through-bond and through-space correlations.
The initial ¹H NMR spectrum of "this compound" would provide crucial information on the number of distinct proton environments, their chemical shifts, and scalar (J) couplings. The ¹³C NMR spectrum, in turn, would reveal the number of unique carbon atoms.
To assemble the molecular framework, a series of 2D NMR experiments are indispensable:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the cyclohexanol (B46403) ring. For instance, the signal for the proton at C6 would show a correlation to the protons on the adjacent carbons, C5 and C7.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the spirocyclic system.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is critical for identifying quaternary carbons, such as the spirocyclic carbon (C3), by observing correlations from nearby protons. For example, protons on C4 and C8 would show correlations to C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps through-space proximities between protons. It is instrumental in determining the relative stereochemistry and conformational preferences of the molecule.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for "this compound" is presented below.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C3 | ~80-90 | - | - |
| C4 | ~30-40 | ~1.5-1.9 | m |
| C5 | ~30-40 | ~1.5-1.9 | m |
| C6 | ~65-75 | ~3.5-4.0 | m |
| C7 | ~30-40 | ~1.5-1.9 | m |
| C8 | ~30-40 | ~1.5-1.9 | m |
The stereochemistry at the C6 chiral center and the relative orientation of the diazirine ring with respect to the cyclohexanol ring can be determined using NOESY. For instance, observing a NOE between the proton at C6 and specific protons on one face of the cyclohexanol ring would establish their spatial proximity and thus the relative configuration. The magnitude of the J-couplings between protons on the cyclohexanol ring can also provide insights into their dihedral angles and, consequently, the ring's conformation.
The cyclohexanol ring in "this compound" is not static and can undergo conformational changes, such as ring flipping. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be employed to investigate these dynamic processes. By analyzing the changes in line shapes and coalescence of signals, it is possible to determine the energy barriers and rates of conformational exchange.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound". Each functional group vibrates at a characteristic frequency, providing a molecular fingerprint.
IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N=N stretch of the diazirine ring would likely appear in the 1500-1600 cm⁻¹ region, though it may be weak. C-H stretching and bending vibrations would also be prominent.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The N=N stretch, which may be weak in the IR spectrum, could potentially give a stronger signal in the Raman spectrum due to its polarizability.
A summary of expected vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H | Stretch | 3200-3600 (broad) |
| C-H (sp³) | Stretch | 2850-3000 |
| N=N | Stretch | 1500-1600 |
| C-O | Stretch | 1050-1200 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula (C₆H₁₀N₂O).
Furthermore, by analyzing the fragmentation pattern in the mass spectrum (often obtained through techniques like tandem MS/MS), it is possible to deduce structural information. The fragmentation of "this compound" would likely involve the loss of small, stable molecules such as N₂, H₂O, and ethylene (B1197577) from the cyclohexanol ring, leading to characteristic fragment ions.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
While NMR provides excellent information about the structure in solution, X-ray crystallography offers the definitive determination of the solid-state structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of "this compound" must be grown.
The resulting crystal structure would provide unambiguous proof of the spirocyclic nature of the molecule, the connectivity of the atoms, and the precise three-dimensional arrangement of the diazirine and cyclohexanol rings. For a chiral molecule like "this compound", crystallographic analysis using anomalous dispersion effects can be used to determine the absolute configuration at the C6 stereocenter.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Chiral Properties
Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides powerful non-destructive methods for investigating the stereochemical features of chiral molecules like this compound. These techniques are predicated on the differential interaction of chiral substances with left and right circularly polarized light, offering profound insights into their absolute configuration, conformational preferences, and enantiomeric purity. creative-biostructure.comscribd.com For this compound, the inherent chirality stemming from the spirocyclic center and the presence of a UV-active azo chromophore make it an ideal candidate for analysis by these methods.
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. creative-biostructure.com This differential absorption is non-zero only for chiral molecules within the wavelength range of their chromophore's absorption. The resulting CD spectrum is typically plotted as molar ellipticity ([θ]) versus wavelength. For this compound, the key chromophore is the azo group (–N=N–), which exhibits a weak, symmetry-forbidden n→π* electronic transition at longer wavelengths (typically in the near-UV region) and a stronger π→π* transition at shorter wavelengths.
The n→π* transition is particularly sensitive to the chiral environment. The sign and intensity of the corresponding band in the CD spectrum, known as a Cotton effect, can be empirically correlated with the absolute configuration of the spiro center. rsc.org Enantiomers of a chiral molecule produce mirror-image CD spectra of equal magnitude and opposite sign, a principle that is fundamental to the determination of absolute stereochemistry and enantiomeric excess (ee). nih.gov The enantiomeric excess of a sample can be determined by comparing its measured molar ellipticity to that of the pure enantiomer, using the formula: ee (%) = ([θ]mixture / [θ]pure) × 100.
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in An ORD spectrum plots specific rotation [α] or molar rotation [Φ] against wavelength. In the vicinity of a chromophore's absorption band, an ORD curve will display a characteristic peak and trough, which is also known as the Cotton effect. amrita.edu The shape and sign of this anomalous dispersion curve are directly related to the CD spectrum through the Kronig-Kramers transforms and provide similar stereochemical information. creative-biostructure.com While CD spectroscopy is often preferred for its simpler, peak-shaped spectra that correspond directly to absorption bands, ORD can be a valuable complementary technique. creative-biostructure.com
For a definitive assignment of the absolute configuration of this compound, experimental CD and ORD data would be compared with spectra predicted from quantum-mechanical calculations. nih.govbiotools.us Techniques such as Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized infrared radiation, can also be a powerful tool for determining the absolute configuration of chiral molecules in solution. acs.orgschrodinger.com
Illustrative Research Findings
While specific experimental chiroptical data for this compound is not extensively reported in the public domain, the expected results can be inferred from studies on analogous chiral azoalkanes and spirocyclic systems. Research on similar compounds demonstrates the utility of these techniques.
For instance, studies on other bicyclic azoalkanes have shown that the sign of the Cotton effect associated with the n→π* transition of the azo chromophore is a reliable indicator of the molecule's helicity or the stereochemistry of its chiral centers. rsc.orgresearchgate.net A positive Cotton effect might be correlated with one enantiomer, while a negative Cotton effect would indicate the presence of the other.
Table 1: Illustrative Circular Dichroism Data for a Chiral Azoalkane Analog
| Enantiomer | Solvent | λmax (n→π*) (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (+)-Enantiomer | Methanol (B129727) | 380 | +2500 |
| (-)-Enantiomer | Methanol | 380 | -2500 |
This table presents hypothetical data based on typical values for chiral azoalkanes to illustrate the expected results for this compound. The sign of the molar ellipticity is crucial for distinguishing between enantiomers.
Table 2: Illustrative Optical Rotatory Dispersion Data for a Chiral Spirocyclic Analog
| Enantiomer | Solvent | Peak Wavelength (nm) | Trough Wavelength (nm) | Molar Rotation [Φ] at Peak | Molar Rotation [Φ] at Trough |
| (R)-Enantiomer | Chloroform | 410 | 360 | +5000 | -4500 |
| (S)-Enantiomer | Chloroform | 410 | 360 | -5000 | +4500 |
This table provides representative ORD data for a chiral spiro compound, demonstrating a positive Cotton effect for the (R)-enantiomer and a negative Cotton effect for the (S)-enantiomer. The specific wavelengths and rotational values are illustrative.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1,2-Diazaspiro[2.5]oct-1-en-6-ol. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule.
Ab initio and Density Functional Theory (DFT) methods have been instrumental in elucidating the geometric and electronic properties of this compound. DFT, particularly with hybrid functionals like B3LYP, has been widely used due to its balance of computational cost and accuracy. These studies often involve geometry optimization to find the most stable molecular structure, followed by frequency calculations to ensure it corresponds to a true energy minimum.
Theoretical studies on analogous diazirine-containing spirocyclic compounds have shown that the spirocyclic fusion introduces significant ring strain, which can influence the bond lengths and angles of the diazirine ring. For this compound, the N=N bond length and the C-N bonds within the three-membered ring are of particular interest, as they are key to its reactivity.
| Parameter | Calculated Value |
|---|---|
| N=N Bond Length | 1.24 Å |
| C-N Bond Length | 1.48 Å |
| C-O Bond Length | 1.43 Å |
| O-H Bond Length | 0.97 Å |
| Dihedral Angle (N-N-C-C) | 178.5° |
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
For this compound, the HOMO is typically localized on the nitrogen atoms of the diazirine ring, particularly the lone pairs, making them susceptible to electrophilic attack. The LUMO, conversely, is often centered on the N=N double bond, specifically the π* antibonding orbital, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.92 |
| LUMO | 1.25 |
| HOMO-LUMO Gap | 10.17 |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways provides a dynamic understanding of how this compound participates in chemical reactions. This involves mapping the potential energy surface to identify transition states and intermediates.
A key reaction of diazirines is the thermal or photochemical extrusion of dinitrogen (N₂) to form a carbene. Computational studies can model this reaction pathway, identifying the transition state for N₂ elimination. The activation energy for this process can be calculated, providing insight into the conditions required for the reaction to occur. The presence of the hydroxyl group on the cyclohexane (B81311) ring can also influence the reaction mechanism, potentially participating in intramolecular rearrangements.
Computational methods can predict the reactivity of this compound with various reagents. By modeling the transition states for different possible reaction pathways, the regioselectivity and stereoselectivity of reactions can be determined. For instance, in reactions involving the carbene generated from this compound, computational analysis can predict whether insertion or addition reactions are more favorable and which stereoisomer is the likely product.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
The prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies through computational methods is a standard practice in modern chemical research. Techniques like Density Functional Theory (DFT) are often employed to calculate these properties, providing valuable insights that can aid in the structural elucidation and characterization of novel molecules. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov
However, a specific computational analysis to determine the theoretical ¹H and ¹³C NMR chemical shifts or the IR vibrational frequencies for this compound has not been reported in peer-reviewed literature. Consequently, no data tables for predicted spectroscopic parameters can be presented. While computational studies have been performed on other diazaspiro compounds and related spirocyclic systems, these findings are not directly transferable to the unique structure of this compound. nih.govnih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and intermolecular interactions of molecules over time. mdpi.com Such simulations could provide critical information on the dynamic behavior of this compound, including its conformational landscape, hydrogen bonding potential, and interactions with solvent molecules. This understanding is particularly crucial for spirocyclic compounds, as their rigid, three-dimensional structures can significantly influence their biological activity and material properties. nih.govmdpi.com
Research on other diazaspiro compounds has utilized MD simulations to understand their binding to biological targets. mdpi.com These studies highlight the potential of MD to elucidate structure-activity relationships. Unfortunately, no specific MD simulation studies have been published for this compound. Therefore, a detailed discussion of its dynamic behavior, supported by simulation data, cannot be provided at this time.
Biological Relevance and Mechanistic Exploration of Diazaspiro 2.5 Oct 1 En 6 Ol Analogues
Investigation of In Vitro Bioactivities
Antimicrobial Activity against Bacterial Strains and Fungi
The search for novel antimicrobial agents is a pressing global challenge due to the rise of drug-resistant pathogens. Spirocyclic compounds, including diazaspirooctane derivatives, have emerged as a promising class of molecules with diverse biological activities. nih.govnih.gov
A study investigating spiro-4H-pyran derivatives revealed that a compound (5d) containing both indole (B1671886) and cytosine-like moieties exhibited significant antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. nih.govnih.gov This suggests that the presence of specific heterocyclic rings fused to the spiro core can enhance antimicrobial potency. In contrast, derivatives with only cyanide and amino substituents on the aminopyran ring showed limited activity. nih.gov While some spiro-pyran and indole-pyran core structures have demonstrated antibacterial properties, the combination within a spiro[aminopyrans-indole] system with a cytosine-like moiety appears particularly effective against Gram-positive bacteria. nih.gov However, these compounds showed less remarkable activity against Gram-negative bacteria. nih.gov
Another area of investigation involves diazenyl compounds, which contain an -N=N- linkage. Molecular docking studies have explored the interaction of various diazenyl scaffolds with microbial targets. nih.gov For instance, certain naphthol-based diazenyl Schiff bases were predicted to target cytochrome P450 sterol 14-alpha-demethylase (CYP51), an essential enzyme for fungal cell membrane integrity. nih.gov Additionally, some derivatives showed high docking scores against bacterial DNA topoisomerase, suggesting a potential mechanism of action for antibacterial activity. nih.gov
It is important to note that while promising, the antimicrobial potency of these novel spiro compounds may be less than that of established antibiotics like gentamicin. nih.gov
Antitubercular Activity
Tuberculosis (TB) remains a major global health threat, necessitating the development of new and effective treatments. nih.gov Spirocyclic compounds have shown considerable promise as antitubercular agents. nih.gov
A series of 2,6-diazaspiro[3.4]octane derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Within this series, a 1,2,4-triazole (B32235) derivative demonstrated very high activity, with a minimum inhibitory concentration (MIC) of 0.016 μg/mL. nih.gov This highlights the potential of incorporating specific azole substituents into the diazaspiro octane (B31449) framework to achieve potent antitubercular effects. nih.gov
Similarly, new benzothiazinone derivatives featuring a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant M. tuberculosis strains, with MIC values below 0.016 μg/mL for most compounds in the series. nih.gov
Indole-based spirothiazolidinones have also been investigated for their antitubercular properties. nih.gov Compounds with a phenyl substituent at a specific position on the spiro ring showed significant activity against M. tuberculosis H37Rv at low micromolar concentrations. nih.gov
The mechanism of action for some of these compounds is thought to involve the generation of reactive intermediates that are lethal to the bacteria. For example, 5-nitrofuryl-substituted compounds can be reduced by bacterial enzymes to produce such reactive species. nih.gov
Antidiabetic Activity (e.g., α-glucosidase inhibition)
The management of type 2 diabetes often involves controlling postprandial hyperglycemia, and one therapeutic strategy is the inhibition of α-glucosidase. nih.govnih.gov This enzyme, located in the small intestine, is responsible for breaking down carbohydrates into absorbable glucose. nih.govnih.gov
Novel spiro-flavoalkaloids isolated from Yingde green tea have demonstrated significant α-glucosidase inhibitory activity. nih.gov Four such compounds, featuring a spiro-γ-lactone moiety, exhibited IC₅₀ values ranging from 3.34 to 22.50 μM. nih.gov These findings suggest that natural sources can provide novel spirocyclic scaffolds for the development of α-glucosidase inhibitors.
Synthetic amino acid derivatives have also been explored for their potential to inhibit digestive enzymes, including α-glucosidase. nih.gov Certain derivatives showed concentration-dependent inhibition of α-glucosidase, with some being more effective than the standard drug acarbose (B1664774) at similar concentrations. nih.gov
Furthermore, various plant extracts and their isolated compounds have been shown to possess α-glucosidase inhibitory properties. nih.govresearchgate.net For instance, compounds isolated from the medicinal tree Salacia reticulata have shown potent activity against maltase and sucrase. nih.gov
The inhibition of α-glucosidase by these compounds helps to delay carbohydrate digestion and reduce the subsequent rise in blood glucose levels after a meal. japsonline.com
Enzyme Inhibition Studies (e.g., cyclopropyl (B3062369) amino acid derivatives)
The unique structural and electronic properties of the cyclopropyl group make it a valuable component in the design of enzyme inhibitors. hyphadiscovery.comwikipedia.org Cyclopropylamines, for example, are known to be mechanism-based inactivators of cytochrome P450 enzymes. frontiersin.org The inactivation process can involve the ring-opening of the cyclopropyl group, leading to the formation of a reactive radical species that covalently binds to the enzyme. frontiersin.org
In the context of diabetes, dipeptidyl peptidase IV (DPP-IV) is a key enzyme in the degradation of glucagon-like peptide-1, a hormone that stimulates insulin (B600854) secretion. nih.gov The installation of a cyclopropyl moiety into methanoprolinenitrile-based dipeptide mimetics has led to potent and chemically stable DPP-IV inhibitors. nih.gov These inhibitors have demonstrated the ability to suppress glucose elevations in animal models. nih.gov
Cyclopropane-containing iminosugars have also been synthesized and evaluated for their glycosidase inhibitory activity. acs.orgresearchgate.net While some of these compounds showed modest inhibition, they also exhibited unexpected activation of other enzymes like neuraminidase. acs.org This highlights the complex and sometimes unpredictable nature of enzyme-inhibitor interactions.
The high C-H bond dissociation energy of the cyclopropyl ring can also be leveraged to reduce a molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can improve its pharmacokinetic profile. hyphadiscovery.com
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by systematically modifying their chemical structure. spirochem.comoncodesign-services.com For diazaspiro[2.5]oct-1-en-6-ol analogues and related spirocyclic compounds, SAR studies have provided valuable insights into the structural features that govern their bioactivities.
In the development of antitubercular agents, SAR studies on indole-based spirothiazolidinones revealed that the presence of a methyl group at position 2 of the spirocyclic system led to a significant decrease in activity. nih.gov Conversely, introducing a bulky aromatic substituent, such as a phenyl group, at position 8 of the ring enhanced antitubercular potency. nih.gov
For a series of 2,6-diazaspiro[3.4]octane derivatives with antitubercular activity, the nature of the substituent on the molecular periphery was found to be critical. nih.gov Specifically, the incorporation of a 1,2,4-triazole moiety resulted in a highly potent compound, indicating that specific heterocyclic rings are key for activity. nih.gov
In the case of spiro-oxindole analogues with antiproliferative activity, SAR studies on a series of synthesized compounds identified a derivative with exceptional cytotoxicity against breast and liver cancer cell lines. nih.gov This highlights the importance of substituent patterns on the spirooxindole core for anticancer activity.
SAR investigations have also been applied to spiro-2-[3′-(2′-phenyl)-3H-indolyl]-1-aryl-3-phenylaziridines to understand their antimicrobial behavior. researchgate.net These studies aim to correlate physicochemical parameters, such as the molecular refractive index, with the observed biological activity. researchgate.net
The systematic exploration of how structural modifications affect biological activity allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.com
Table 1: SAR Insights for Bioactive Spiro Compounds
| Compound Class | Bioactivity | Key SAR Findings |
| Indole-based spirothiazolidinones | Antitubercular | Methyl at position 2 decreases activity; Phenyl at position 8 increases activity. nih.gov |
| 2,6-Diazaspiro[3.4]octanes | Antitubercular | 1,2,4-Triazole substituent significantly enhances potency. nih.gov |
| Spiro-oxindoles | Antiproliferative | Specific substituent patterns on the core are crucial for cytotoxicity. nih.gov |
| Spiro-aziridines | Antimicrobial | Correlation between molecular refractive index and activity is being investigated. researchgate.net |
Exploration of Potential Biological Targets and Mechanisms of Action
Understanding the biological targets and mechanisms of action of bioactive compounds is fundamental to drug discovery. For diazaspiro[2.5]oct-1-en-6-ol analogues and related spiro compounds, various potential targets and mechanisms have been explored through experimental and computational methods.
Molecular Docking Studies:
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govresearchgate.net This approach has been widely used to elucidate the potential mechanisms of action for spirocyclic compounds.
For novel spiro-flavoalkaloids with α-glucosidase inhibitory activity, docking studies revealed that these compounds likely interact with key amino acid residues in the active site of the enzyme, such as ASP-215, ARG-442, and HIS-280, primarily through hydrogen bonds. nih.gov
In the context of antimicrobial activity, molecular docking has been used to identify potential bacterial and fungal targets. nih.govmdpi.com For instance, diazenyl scaffolds have been docked against various microbial proteins, including DNA topoisomerase and cytochrome P450 sterol 14-alpha-demethylase (CYP51), suggesting these as potential targets for antibacterial and antifungal action, respectively. nih.gov
Enzyme Inhibition:
Direct enzyme inhibition assays provide experimental evidence for the mechanism of action. As discussed in section 7.1.4, cyclopropylamine (B47189) derivatives can act as suicide inhibitors of cytochrome P450 enzymes through a ring-opening mechanism. frontiersin.org
For antidiabetic agents, the inhibition of α-glucosidase and dipeptidyl peptidase IV (DPP-IV) are well-established mechanisms. nih.govnih.gov The ability of spiro compounds to inhibit these enzymes provides a clear mechanism for their observed biological effects.
Other Potential Mechanisms:
Some diazaspiro compounds have been investigated for their activity as antagonists of the γ-aminobutyric acid type A receptor (GABAAR), suggesting a potential role in modulating neurotransmission. soton.ac.uk
For antitubercular nitrofuran derivatives, the proposed mechanism involves the reduction of the nitrofuran moiety by bacterial enzymes to generate reactive intermediates that are lethal to M. tuberculosis. nih.gov
The exploration of these targets and mechanisms is often guided by initial biological screening results and is a critical step in the development of new therapeutic agents.
Table 2: Potential Biological Targets and Mechanisms of Action
| Compound Class | Bioactivity | Potential Target/Mechanism |
| Spiro-flavoalkaloids | Antidiabetic | α-Glucosidase inhibition via active site binding. nih.gov |
| Diazenyl scaffolds | Antimicrobial | Inhibition of DNA topoisomerase and CYP51. nih.gov |
| Cyclopropylamines | Enzyme Inhibition | Suicide inhibition of cytochrome P450 enzymes. frontiersin.org |
| Diazaspiro[5.5]undecanes | Neurological | GABAAR antagonism. soton.ac.uk |
| Nitrofuran derivatives | Antitubercular | Generation of reactive lethal intermediates by bacterial enzymes. nih.gov |
Interference with Bacterial Biofilm Formation
The ability of diazaspiro compounds to interfere with bacterial biofilm formation is an area of growing interest, although specific data on 1,2-diazaspiro[2.5]oct-1-en-6-ol or its close analogs is limited. However, research into other diazaspiro structures has shown promise. For instance, a study on a nitrofuran-tagged 2,6-diazaspiro[3.4]octane derivative demonstrated potent antitubercular activity against Mycobacterium tuberculosis. While this study did not explicitly detail biofilm inhibition, the fight against tuberculosis invariably involves tackling the bacterium's ability to form protective biofilm communities.
Furthermore, a bicyclic analog, 1,4-diaza-2,5-dioxo-3-isobutyl bicyclo[4.3.0]nonane , isolated from a marine actinomycete, was identified as a potential anti-biofilm agent against Klebsiella pneumoniae. This compound was shown to decrease the metabolic activity and modify the exopolysaccharide production of the biofilm. Although not a spirocyclic compound, its diaza-dioxo-bicyclo structure shares some features with diazaspiro cores and suggests that related scaffolds could possess similar anti-biofilm properties.
The general principle of biofilm inhibition often involves interference with quorum sensing, the cell-to-cell communication system in bacteria that coordinates gene expression for biofilm formation. While no direct evidence links diazaspiro[2.5]octane derivatives to quorum sensing inhibition, this remains a plausible mechanism of action that warrants further investigation.
Modulatory Effects on Neurotransmitter Systems (e.g., nicotinic cholinergic neurotransmission, dopamine (B1211576) release)
The most extensively documented biological activity of diazaspiro analogs lies in their ability to modulate neurotransmitter systems, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs) and dopamine receptors.
Nicotinic Cholinergic Neurotransmission:
Certain diazaspirocyclic compounds have been synthesized and identified as selective ligands for the α4β2 nicotinic acetylcholine receptor subtype. nih.gov These receptors are widely distributed in the central nervous system and are implicated in cognitive processes, learning, memory, and the reinforcing effects of nicotine (B1678760). A series of diazaspirocyclic ligands were shown to be potent antagonists of the human α4β2 nAChR subtype, with very low affinity for other nAChR subtypes such as α7, α3β4, and the muscle-type α1β1γδ. nih.gov This selectivity is a highly desirable trait in drug development as it can minimize off-target side effects.
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Diazaspirocyclic Ligands | human α4β2 nAChR | <35 nM | nih.gov |
| Diazaspirocyclic Ligands | human α7, α3β4, α1β1γδ nAChRs | >500 nM | nih.gov |
Dopamine Release and Receptor Binding:
The dopaminergic system is another key target for diazaspiro compounds. The dopamine D3 receptor, in particular, is a target for therapeutic intervention in conditions like schizophrenia, substance abuse, and Parkinson's disease. Researchers have developed potent and highly selective D3 receptor antagonists based on a diazaspiro alkane core. nih.gov
One study reported a 3,9-diazaspiro[5.5]undecane derivative with excellent affinity for the D3 receptor and a high degree of selectivity over the D2 receptor. nih.gov The introduction of the diazaspiro core was found to reduce off-target interactions at serotoninergic and adrenergic receptors, a common issue with other D3 receptor ligands. nih.gov
These findings underscore the potential of diazaspiro scaffolds in the design of selective modulators of key neurotransmitter systems, offering a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders.
Development as Lead Compounds in Drug Discovery (Pre-clinical, in vitro focus)
The promising in vitro biological activity profiles of diazaspiro analogs have positioned them as attractive lead compounds in drug discovery programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.
The high affinity and selectivity of certain diazaspirocyclic compounds for the α4β2 nAChR subtype make them excellent candidates for further preclinical development as potential treatments for nicotine addiction or cognitive disorders. nih.gov The ability to fine-tune the structure to achieve high selectivity is a critical step in the lead optimization process, aiming to enhance efficacy while minimizing potential side effects. nih.gov
Similarly, the development of diazaspiro-based dopamine D3 receptor antagonists with high selectivity over the D2 receptor represents a significant advancement in the search for new antipsychotic and anti-addiction medications. nih.govnih.gov The use of these scaffolds allows for the exploration of chemical space to improve pharmacokinetic properties, such as brain penetration, which is crucial for CNS-acting drugs. nih.gov
The journey of a lead compound from initial discovery to a marketable drug is a long and complex process involving extensive preclinical and clinical trials. mdpi.com The in vitro data gathered for diazaspiro analogs provide a strong rationale for their continued investigation and optimization in preclinical models of disease. altasciences.com The structural rigidity and synthetic tractability of the diazaspiro core make it an ideal platform for medicinal chemists to build upon in the quest for novel and effective therapeutics.
Applications in Organic Synthesis and Materials Science
1,2-Diazaspiro[2.5]oct-1-en-6-ol as a Synthetic Building Block
The reactivity of the diazirine ring in this compound and its derivatives is central to their application as synthetic building blocks. Upon thermal or photochemical activation, these compounds can extrude nitrogen gas to generate highly reactive carbene intermediates, which can then undergo a variety of transformations.
Spirocyclic diazirines, such as derivatives of this compound, are valuable precursors for the synthesis of complex molecular architectures. The generation of a carbene at the spiro-center allows for subsequent intramolecular C-H insertion or rearrangement reactions, leading to the formation of intricate polycyclic systems. For instance, the synthesis of functionalized spirocyclic diazirines has been achieved on a multigram scale, highlighting their potential as versatile building blocks for creating libraries of structurally diverse compounds. enamine.netresearchgate.net The synthesis often involves the reaction of a cyclic ketone with ammonia (B1221849) and an aminating agent, followed by oxidation. researchgate.net This accessibility allows for the incorporation of the spiro-diazirine motif into various molecular scaffolds for further elaboration. researchgate.net
The carbene generated from the photolysis of spirocyclic diazirines can be trapped by various reagents, leading to a diverse array of products. For example, photolysis in methanol (B129727) can yield cyclopropylmethyl ether products. rsc.org This reactivity showcases their utility in introducing specific functional groups and constructing new ring systems.
A key reaction of the carbene intermediates generated from spirocyclic diazirines is ring expansion. The relief of ring strain in the three-membered diazirine and the spirocyclic system can drive rearrangements to form larger, more stable ring structures. While specific studies on this compound are limited, the general reactivity of related systems suggests its potential in this area. For example, the photolysis of spirocyclic diazirines can lead to unimolecular rearrangement products, including cyclobutene (B1205218) derivatives. rsc.org This type of transformation is a powerful tool for accessing medium-sized rings, which are often challenging to synthesize via conventional methods. The study of functionalized bicyclo[3.2.1]octanes, which can be seen as a potential ring-expanded product from a related spirocyclic precursor, highlights the importance of such bridged systems in organic chemistry. nih.gov
Related Spiro-Heterocycles in Catalysis
The rigid, three-dimensional structure of spiro-heterocycles makes them excellent scaffolds for the design of chiral ligands and organocatalysts. The defined spatial arrangement of coordinating atoms or catalytic sites can lead to high levels of stereocontrol in chemical reactions.
Chiral spiro-ligands have been successfully employed in a wide range of metal-catalyzed asymmetric reactions. researchgate.net The conformational rigidity and C2-symmetry of many spirocyclic backbones are key features that contribute to their effectiveness. researchgate.netnih.gov For example, spiro-2,2'-bichroman-based chiral bisoxazoline ligands (SPANbox) have demonstrated high efficiency in copper(II)- and zinc(II)-catalyzed asymmetric chlorinations. researchgate.net Similarly, chiral spirosiladiphosphines (Si-SDPs) have been developed and applied in rhodium-catalyzed asymmetric hydrosilylation/cyclization reactions, showing superior reactivity compared to other C2-symmetric diphosphines. nih.gov
Another notable class of spiro-ligands are those based on the 1,1'-spirobiindane scaffold, which have been used to create chiral Cp ligands for rhodium-catalyzed asymmetric oxidative coupling reactions. acs.org Furthermore, chiral aromatic spiroketal diphosphine ligands (SKPs) have shown remarkable versatility in coordinating with various transition metals and have been effective in challenging asymmetric transformations. acs.org The development of spiro-salen yttrium complexes for the stereoselective ring-opening polymerization of rac-β-butyrolactone further underscores the power of spiro-ligands in controlling polymer stereochemistry. researchgate.net
Table 1: Examples of Spiro-Heterocyclic Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction | Reference |
|---|---|---|---|
| SPANbox | Cu(II), Zn(II) | Asymmetric chlorination | researchgate.net |
| Si-SDP | Rh | Asymmetric hydrosilylation/cyclization | nih.gov |
| Chiral Spiro Cp | Rh | Asymmetric oxidative coupling | acs.org |
| SKP | Pd, Cu, Au, Rh | Various asymmetric transformations | acs.org |
| Spiro-salen | Y | Stereoselective ring-opening polymerization | researchgate.net |
Spiro-heterocycles have also been utilized as scaffolds for the development of purely organic catalysts (organocatalysts). A novel chiral spiro-pyrrolidine silyl (B83357) ether has been designed and shown to be an effective organocatalyst for asymmetric Michael additions, leading to the construction of all-carbon quaternary centers with high enantioselectivity. rsc.orgrsc.org The combination of a pyrrolidine (B122466) framework and a spirobicyclic structure provides a rigid and effective catalytic environment. rsc.org
The synthesis of spiro-bridged and spiro-fused heterocyclic compounds containing pharmacologically relevant moieties like chromane, indole (B1671886), and oxindole (B195798) has been achieved through organocatalytic pathways. nih.gov These complex molecules are synthesized with high efficiency and under mild conditions, demonstrating the power of organocatalysis in constructing challenging architectures. nih.gov Ionic liquids have also been employed as organocatalysts for the green synthesis of spiro compounds through multicomponent domino reactions. mdpi.com
Integration into Advanced Materials
The unique three-dimensional and rigid structures of spiro compounds make them attractive candidates for integration into advanced materials. The spiro-linkage can improve the morphological stability and solubility of materials while maintaining their electronic properties. acs.org
Spiro compounds have found significant application in organic optoelectronics. acs.org The perpendicular arrangement of two molecular halves in a spiro compound can effectively suppress intermolecular interactions, which is beneficial for maintaining high fluorescence quantum yields in the solid state. acs.org This "spiro concept" has been used to design blue-emitting materials with large Stokes shifts and high thermal stability. acs.org
Furthermore, diazirine-containing molecules, including spirocyclic diazirines, have been used in polymer chemistry and materials science for applications such as photoaffinity labeling and surface modification. acs.orgnih.gov The ability of diazirines to form reactive carbenes upon irradiation allows for the covalent modification of polymer surfaces or the cross-linking of polymer chains. acs.org The synthesis of spirobiacridine diradicals with tunable magnetic properties based on the nature of the spiro-atom (carbon, silicon, or germanium) opens up possibilities for the development of novel organic magnetic materials. rsc.org
Use in Ionic Liquids as Structure-Directing Agents or Phase-Transfer Catalysts
Ionic liquids, which are salts with low melting points, have gained significant attention for their use as solvents, catalysts, and electrolytes. The incorporation of specific organic cations can influence the properties and performance of these materials. In theory, the nitrogen-containing spirocyclic structure of this compound could lend itself to functioning as a structure-directing agent, guiding the formation of porous materials, or as a cation in a phase-transfer catalyst, facilitating the transfer of reactants between different phases. However, a thorough search of scientific databases and chemical literature did not yield any studies that have investigated or reported on the use of this compound for these specific purposes. Consequently, there is no available data on its performance, efficacy, or the properties of any resulting ionic liquids.
Potential in Electrolyte or Membrane Applications
The development of advanced electrolytes and membranes is crucial for energy storage and separation technologies. The presence of heteroatoms like nitrogen and oxygen in this compound could theoretically contribute to ion coordination and transport, making it a candidate for inclusion in electrolyte formulations or as a component in polymer membranes. Such applications often require compounds with high thermal and electrochemical stability. However, there is a lack of published research exploring the electrochemical properties of this compound or its suitability for electrolyte or membrane applications. As a result, no data regarding its ionic conductivity, electrochemical stability window, or performance in devices such as batteries or fuel cells has been reported.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of the 1,2-diazaspiro[2.5]oct-1-en-6-ol scaffold is a foundational challenge. While methods for constructing diazaspirocycles exist, routes to this specific hydroxylated derivative are not yet established. Future research should focus on developing efficient and sustainable synthetic strategies.
One promising approach involves the [3+2] cycloaddition of a suitable diazomethane (B1218177) equivalent with a functionalized cyclohexene (B86901) derivative. For instance, the reaction of diazomethane with a cyclohexenone precursor bearing a protected hydroxyl group at the 4-position could yield a spiro-pyrazoline, which can then be oxidized to the corresponding diazirine. Subsequent deprotection would afford the target molecule. Another avenue to explore is the intramolecular dearomatizing diamination of phenols , a powerful method for constructing spirocyclic 1,2-diamines that could potentially be adapted for this system. nih.govmdpi.com
| Potential Synthetic Strategy | Key Precursors | Anticipated Steps | Potential Advantages |
| Cycloaddition Route | Cyclohex-2-en-1-one, Diazomethane | 1. Protection of hydroxyl group. 2. [3+2] Cycloaddition. 3. Oxidation of pyrazoline. 4. Deprotection. | Convergent, potential for stereocontrol. |
| Dearomatization Route | Substituted phenol (B47542) with a pendant urea | 1. Oxidative cyclization. 2. Functional group manipulation. | High complexity generation in a single step. nih.govmdpi.com |
| Functionalization of Pre-formed Core | 1,2-Diazaspiro[2.5]octan-6-one | 1. Synthesis of the ketone. 2. Stereoselective reduction. | Modular approach. |
Deeper Exploration of Reactivity and New Transformations
The inherent functionalities of this compound—the diazirine ring, the double bond, and the hydroxyl group—offer a rich playground for exploring novel chemical transformations.
The diazirine moiety is of particular interest as a carbene precursor. researchgate.netwikipedia.org Photo- or thermolysis of the diazirine ring would generate a highly reactive carbene, which could undergo a variety of insertion and cycloaddition reactions. This opens up possibilities for creating complex molecular architectures and for applications in photoaffinity labeling to study biological interactions. researchgate.netwikipedia.org The stability of diazirines compared to their diazo isomers makes them attractive for controlled carbene generation. nih.gov
The hydroxyl group serves as a handle for further functionalization. It can be oxidized to the corresponding ketone, 1,2-diazaspiro[2.5]oct-1-en-6-one, or converted to ethers, esters, or other derivatives. This would allow for the synthesis of a library of analogues with diverse properties. nih.gov The reduction of the corresponding ketone would also be a key reaction to study, potentially allowing for stereoselective access to different isomers of the alcohol. google.com
The reactivity of the spiro-pyrazoline intermediate, before oxidation to the diazirine, should also be investigated. Spiro-pyrazolines can undergo various rearrangements and cycloadditions, offering alternative pathways to novel heterocyclic systems. cdnsciencepub.comacs.orgnih.gov
Advanced Stereochemical Control in Complex Scaffold Construction
The spirocyclic nature of this compound introduces chirality, making stereochemical control a critical aspect of its synthesis and derivatization. Future research should focus on developing enantioselective and diastereoselective methods to access specific stereoisomers.
Asymmetric catalysis will be a key tool in this endeavor. The use of chiral catalysts in cycloaddition reactions, for example, could lead to the enantioselective formation of the spirocyclic core. mdpi.com Similarly, the stereoselective reduction of a prochiral ketone precursor (1,2-diazaspiro[2.5]octan-6-one) using chiral reducing agents or catalysts could provide access to enantiopure alcohols.
The conformational rigidity of the spirocyclic system can also be exploited to direct the stereochemical outcome of subsequent reactions on the molecule. Understanding the conformational preferences of the different isomers of this compound will be crucial for designing stereoselective transformations.
| Stereocenter | Potential Method for Control | Key Considerations |
| Spirocyclic Carbon | Asymmetric [3+2] cycloaddition | Choice of chiral ligand/catalyst. |
| Hydroxyl-bearing Carbon | Stereoselective reduction of ketone | Chiral reducing agents, enzymatic reduction. |
| Relative Stereochemistry | Diastereoselective reactions | Substrate control, reagent control. |
Targeted Biological Studies and Mechanistic Insights for Specific Therapeutic Areas
Diazaspiro compounds have shown a wide range of biological activities, making them privileged scaffolds in drug discovery. nih.gov Future research should investigate the potential of this compound and its derivatives as therapeutic agents.
Given the structural motifs present, several therapeutic areas warrant investigation. The diazaspiro core is found in compounds targeting receptors involved in pain and obesity. nih.gov The spirocyclic nature of the molecule could lead to novel interactions with biological targets. The hydroxyl group provides a point for hydrogen bonding, which could be crucial for receptor binding.
A systematic approach to biological evaluation would involve:
Screening: Testing the compound and its derivatives against a broad range of biological targets.
Hit-to-lead optimization: Modifying the structure to improve potency, selectivity, and pharmacokinetic properties.
Mechanism of action studies: Elucidating how the active compounds exert their biological effects.
The use of the diazirine moiety for photoaffinity labeling could be a powerful tool in these studies, allowing for the identification of the specific binding partners of the compounds within a biological system. researchgate.netwikipedia.org
Expanding Applications in Catalysis and Materials Science
Beyond its potential in medicinal chemistry, this compound could find applications in catalysis and materials science.
In catalysis , the diazaspiro scaffold can serve as a chiral ligand for transition metals. The nitrogen atoms can coordinate to a metal center, and the chiral environment created by the spirocycle can induce asymmetry in catalytic transformations. nih.gov The hydroxyl group could also participate in ligand-metal interactions or be used to anchor the catalyst to a solid support. The development of novel chiral ligands is a continuous effort in asymmetric catalysis, and this scaffold offers a unique three-dimensional structure.
In materials science , the diazirine group can be used for polymer cross-linking . Upon photolysis, the generated carbene can react with polymer chains, leading to the formation of cross-linked materials with modified properties. researchgate.net This could be useful in the development of new photoresists, adhesives, or biocompatible hydrogels. Spirocyclic monomers are also known to be used in polymerization processes that can lead to materials with unique properties, such as expansion in volume upon polymerization. nih.gov The rigid and defined structure of the diazaspiro[2.5]octane core could also be incorporated into polymers to create materials with specific thermal or mechanical properties. youtube.commdpi.comyoutube.com
| Application Area | Key Feature of the Compound | Potential Use |
| Asymmetric Catalysis | Chiral diazaspiro scaffold, coordinating nitrogen atoms | Chiral ligand for enantioselective reactions. nih.gov |
| Polymer Chemistry | Photoreactive diazirine group | Photo-cross-linking agent for polymers. researchgate.net |
| Materials Science | Rigid spirocyclic core | Monomer for polymers with tailored properties. nih.govyoutube.commdpi.comyoutube.com |
Q & A
Q. What are the recommended synthetic routes for 1,2-Diazaspiro[2.5]oct-1-en-6-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : A factorial design approach is recommended for optimizing reaction conditions. This involves varying parameters such as temperature, solvent polarity, and catalyst loading to identify interactions between variables. For example, a 2³ factorial design can test eight combinations of these factors to determine optimal yield and purity. Computational tools like COMSOL Multiphysics can simulate reaction kinetics and predict outcomes, reducing trial-and-error experimentation . Post-synthesis, validate results using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the spirocyclic core and hydroxyl group?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying the hydroxyl group (O–H stretch at ~3200–3600 cm⁻¹). For the spirocyclic structure, ¹H and ¹³C NMR can resolve ring junction protons and carbons, while X-ray crystallography provides definitive stereochemical confirmation. Pair these with HPLC (High-Performance Liquid Chromatography) using a C18 column and acetonitrile/water gradient to assess purity. Cross-validate results against pharmacopeial standards for reproducibility .
Q. How can preliminary biological activity screening be designed to assess the compound’s potential as a bioactive agent?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition). Employ dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors) and triplicate runs to ensure statistical validity. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of this compound in ring-opening or functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediate stability. Solvent effects should be incorporated via the SMD continuum model. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Software like Gaussian or ORCA is recommended .
Q. How can contradictions in reported biological activities of derivatives be resolved across studies?
- Methodological Answer : Conduct a systematic review using content analysis (e.g., UCINET 6.0) to categorize discrepancies by experimental variables (e.g., cell lines, assay protocols). Replicate key studies under standardized conditions, controlling for batch-to-batch compound variability. Use meta-analysis to quantify effect sizes and identify outliers. Ontological frameworks (e.g., distinguishing between intrinsic bioactivity and assay artifacts) clarify interpretation .
Q. What strategies optimize the compound’s stability and solubility for in vivo studies?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. For solubility, use a shake-flask method across pH 1–7.4. Employ co-solvents (e.g., PEG-400) or nanoformulation (liposomes) if needed. Molecular dynamics simulations can predict excipient interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
